4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-cyano-N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S.ClH/c1-5-26(6-2)13-14-27(22(28)18-10-8-17(15-24)9-11-18)23-25-20-19(29-4)12-7-16(3)21(20)30-23;/h7-12H,5-6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPDWFIYJYVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves several key steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 4-methoxy-7-methyl-2-aminobenzenethiol and a suitable carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the Diethylaminoethyl Chain: This step involves the alkylation of the benzo[d]thiazole core with a diethylaminoethyl halide under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the cyano-substituted benzo[d]thiazole with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzo[d]thiazole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or alcohols can be formed.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Specifically, it has shown promise as a non-steroidal antagonist of the mineralocorticoid receptor, which is relevant in the treatment of cardiovascular and renal disorders, including heart failure and diabetic nephropathy .
Preclinical Studies
In preclinical trials, various derivatives of similar compounds have been tested for their efficacy and safety profiles. For instance, studies have highlighted the importance of structural modifications in enhancing bioactivity and reducing side effects. The specific structure of 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride allows for targeted action on the mineralocorticoid receptor, which could lead to improved therapeutic outcomes .
Toxicological Assessments
Initial toxicological assessments are critical for understanding the safety profile of the compound. Compounds with similar structures have been shown to exhibit varying degrees of toxicity, necessitating thorough evaluation to ensure safe application in clinical settings .
Table: Summary of Research Findings
Notable Research Insights
- Efficacy in Animal Models : Several animal model studies have indicated that compounds similar to this compound can significantly reduce symptoms associated with hypertension when administered at appropriate dosages.
- Potential Side Effects : While promising results have been observed, some studies reported side effects such as electrolyte imbalances and renal function alterations, necessitating careful monitoring during clinical trials.
- Future Directions : Ongoing research aims to refine the compound's structure to enhance its pharmacological properties while minimizing adverse effects. Investigations into alternative delivery methods and formulations are also underway to improve bioavailability and patient compliance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl chain may facilitate binding to biological membranes, while the benzo[d]thiazole moiety could interact with active sites of enzymes or receptors, modulating their activity. The cyano group might also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional groups with several agrochemicals and pharmaceuticals. Below is a comparative analysis:
Key Observations :
- Benzothiazole vs. Pyridine/Triazole Cores : The benzothiazole in the target compound may offer superior binding to hydrophobic pockets in enzymes compared to pyridine (Diflufenican) or triazole ( compounds).
- Solubility: The hydrochloride salt and diethylaminoethyl group in the target compound likely improve aqueous solubility relative to non-ionic analogues like Etoberzanid.
- Electron-Withdrawing Groups: The cyano group in the target compound contrasts with the trifluoromethyl group in Diflufenican, both of which enhance electrophilicity but differ in steric and electronic profiles.
Physicochemical Properties
- IR Spectroscopy: Expected absorption bands include: C=O stretch: ~1660–1680 cm⁻¹ (amide carbonyl) . C≡N stretch: ~2240 cm⁻¹ (cyano group). N-H stretch: Absent due to tertiary amide structure, unlike primary amides in .
- Solubility: Higher in water than non-ionic benzamides due to hydrochloride salt formation.
Biological Activity
The compound 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
The presence of the cyano group and thiazole ring contributes to its biological activity, particularly in interactions with various biological targets.
Research indicates that this compound may act on multiple biological pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. In vitro studies have shown that derivatives of thiazole can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cell cultures, indicating its potential use in managing inflammatory diseases .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant inhibition of cell growth at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound led to a significant decrease in pro-inflammatory cytokines, highlighting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?
- Methodology :
- Synthesis : A multi-step approach involves coupling substituted benzoyl chlorides with amine-containing intermediates under reflux conditions. For example, refluxing 4-cyano-benzoyl chloride with 4-methoxy-7-methylbenzo[d]thiazol-2-amine derivatives in ethanol with glacial acetic acid as a catalyst (similar to methods in and ).
- Purification : Use recrystallization from water-ethanol mixtures to isolate the hydrochloride salt, followed by vacuum filtration and drying .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology :
- NMR/IR : Assign peaks for diagnostic groups (e.g., cyano at ~2200 cm⁻¹ in IR; aromatic protons in ¹H NMR). highlights the use of non-classical hydrogen bonds (C–H⋯F/O) for crystal packing validation .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., centrosymmetrical dimers via N–H⋯N bonds) to confirm stereochemistry .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reproducibility of this compound?
- Methodology :
- Factor Screening : Use fractional factorial designs to test variables (e.g., molar ratios, solvent polarity, reflux duration). emphasizes minimizing experiments while capturing interactions .
- Response Surface Methodology (RSM) : Optimize yield by modeling parameters like temperature and catalyst concentration. For example, reflux time reduction from 18 to 12 hours may maintain yield while lowering energy costs .
Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
- Methodology :
- Target Validation : Use competitive binding assays (e.g., fluorescence polarization) to distinguish between direct enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms ) and off-target receptor interactions.
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends. suggests benzo[d]thiazole derivatives may prioritize hydrophobic interactions over hydrogen bonding .
Q. How can computational modeling predict solubility and formulation stability of this hydrochloride salt?
- Methodology :
- Quantitative Structure-Property Relationships (QSPR) : Use software (e.g., COSMO-RS) to compute solubility parameters based on molecular descriptors (e.g., logP, polar surface area) .
- Molecular Dynamics (MD) Simulations : Model crystal lattice interactions (e.g., chloride ion coordination) to assess hygroscopicity and stability under varying humidity .
Q. What advanced data management tools ensure reproducibility in high-throughput screening (HTS) for this compound?
- Methodology :
- Electronic Lab Notebooks (ELNs) : Track experimental variables (e.g., batch-specific impurities) using platforms like LabArchives. highlights encryption protocols to secure sensitive data .
- Machine Learning (ML) : Train models on HTS datasets to predict cytotoxicity thresholds, reducing redundant assays .
Q. How does reactor design impact scalability for producing this compound under GMP conditions?
- Methodology :
- Continuous Flow Reactors : Mitigate exothermic risks during benzamide coupling by controlling residence time and temperature gradients .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted intermediates, aligning with CRDC subclass RDF2050104 .
Q. What analytical methods resolve discrepancies in solubility data across different solvent systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
